Inosinic Acid Sodium Salt-d4(major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosinic Acid Sodium Salt -d4(major) is a deuterated form of inosinic acid, a nucleotide that plays a crucial role in metabolism. It is commonly used as a flavor enhancer in the food industry and is known for its umami taste. The compound is a sodium salt derivative of inosinic acid, which is a ribonucleotide of hypoxanthine and the first nucleotide formed during the synthesis of purine nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Inosinic Acid Sodium Salt -d4(major) can be synthesized through the deamination of adenosine monophosphate by AMP deaminase. The process involves the use of deuterated reagents to introduce deuterium atoms into the molecule. The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of Inosinic Acid Sodium Salt -d4(major) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of inosinic acid, which is then converted to its sodium salt form through a series of chemical reactions. The final product is purified and crystallized to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Inosinic Acid Sodium Salt -d4(major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthylate (XMP), which is further converted to guanosine monophosphate (GMP).
Reduction: Reduction reactions can convert inosinic acid to inosine.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different salts such as disodium inosinate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NAD+ for oxidation, reducing agents for reduction, and various bases for substitution reactions. The conditions typically involve controlled pH and temperature to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include guanosine monophosphate (GMP), inosine, and various inosinate salts such as disodium inosinate .
Scientific Research Applications
Inosinic Acid Sodium Salt -d4(major) has a wide range of scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the analysis of nucleotide metabolism.
Biology: Studied for its role in RNA editing and as a precursor in purine biosynthesis.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as an immunomodulatory agent.
Industry: Widely used as a flavor enhancer in the food industry, particularly in products requiring an umami taste
Mechanism of Action
The mechanism of action of Inosinic Acid Sodium Salt -d4(major) involves its role as a precursor in purine biosynthesis. It is converted to inosine monophosphate (IMP), which is further metabolized to adenosine triphosphate (ATP) and guanosine triphosphate (GTP). These nucleotides are essential for various cellular processes, including energy transfer, signal transduction, and RNA synthesis. The compound also interacts with adenosine receptors, modulating various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Disodium Inosinate (E631): Another salt form of inosinic acid used as a flavor enhancer.
Dipotassium Inosinate (E632): Similar to disodium inosinate but with potassium ions.
Calcium Inosinate (E633): A calcium salt form used for similar purposes.
Uniqueness
Inosinic Acid Sodium Salt -d4(major) is unique due to its deuterated form, which makes it particularly useful in research applications involving mass spectrometry. The presence of deuterium atoms allows for more precise tracking and analysis of metabolic pathways compared to non-deuterated forms .
Properties
Molecular Formula |
C10H11N4Na2O8P |
---|---|
Molecular Weight |
396.19 g/mol |
IUPAC Name |
disodium;[dideuterio-[(2R,3S,4R,5R)-3,4-dideuterio-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1D2,6D,7D;; |
InChI Key |
AANLCWYVVNBGEE-XTNYJOOVSA-L |
Isomeric SMILES |
[2H][C@]1([C@H](O[C@H]([C@]1([2H])O)N2C=NC3=C2N=CNC3=O)C([2H])([2H])OP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.